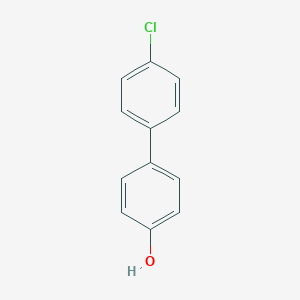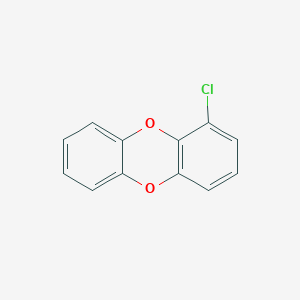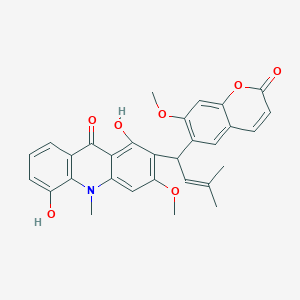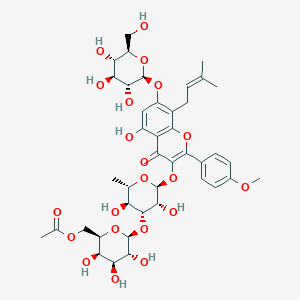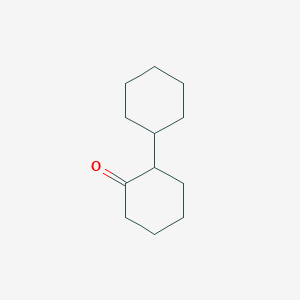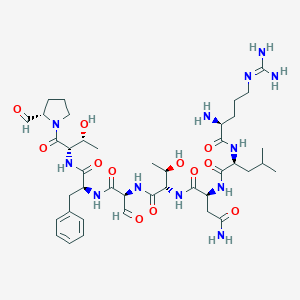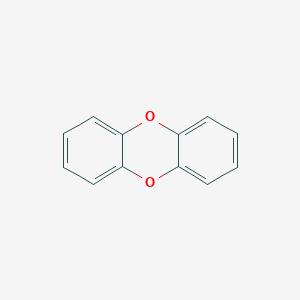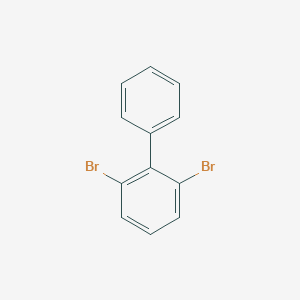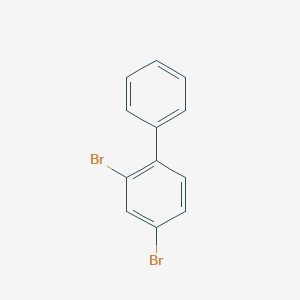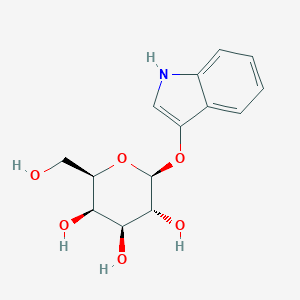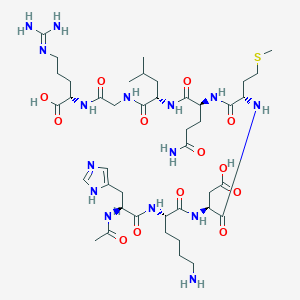
Ac-His-lys-asp-met-gln-leu-gly-arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-His-lys-asp-met-gln-leu-gly-arg-OH is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-His-lys-asp-met-gln-leu-gly-arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucine, glutamine, methionine, aspartic acid, lysine, histidine).
Acetylation: The N-terminal of the peptide is acetylated to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Ac-His-lys-asp-met-gln-leu-gly-arg-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis requires specific enzymes and primers.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Ac-His-lys-asp-met-gln-leu-gly-arg-OH has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects and drug delivery mechanisms.
Medicine: Exploring its role in disease models and potential as a biomarker.
Industry: Utilizing its properties in the development of novel materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of Ac-His-lys-asp-met-gln-leu-gly-arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the peptide’s sequence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-lysine
- Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-serine
- Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-threonine
Uniqueness
Ac-His-lys-asp-met-gln-leu-gly-arg-OH is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. The presence of methionine and arginine residues can influence its reactivity and interaction with molecular targets, differentiating it from similar peptides.
Eigenschaften
CAS-Nummer |
133009-93-5 |
|---|---|
Molekularformel |
C42H71N15O13S |
Molekulargewicht |
1026.2 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H71N15O13S/c1-22(2)16-29(35(63)49-20-33(60)52-28(41(69)70)9-7-14-48-42(45)46)56-37(65)26(10-11-32(44)59)54-38(66)27(12-15-71-4)55-40(68)31(18-34(61)62)57-36(64)25(8-5-6-13-43)53-39(67)30(51-23(3)58)17-24-19-47-21-50-24/h19,21-22,25-31H,5-18,20,43H2,1-4H3,(H2,44,59)(H,47,50)(H,49,63)(H,51,58)(H,52,60)(H,53,67)(H,54,66)(H,55,68)(H,56,65)(H,57,64)(H,61,62)(H,69,70)(H4,45,46,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
VUBZVUMJZBGTQL-XIJWKTHWSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C |
Key on ui other cas no. |
133009-93-5 |
Sequenz |
HKDMQLGR |
Synonyme |
Ac-His-Lys-Asp-Met-Gln-Leu-Gly-Arg-OH acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine HLAMGLGA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



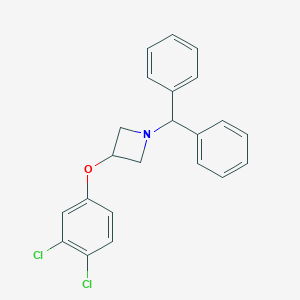
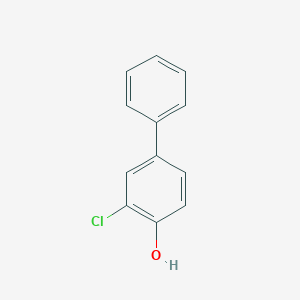
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
